1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Description
This compound belongs to the class of 4,5-dihydroimidazole derivatives, characterized by a partially saturated imidazole ring. Its structure features a 2-chlorophenylmethylsulfanyl group at position 2 of the imidazoline ring and a 4-methoxyphenylethanone moiety at position 1. The 4-methoxyphenyl group introduces electron-donating properties, while the 2-chlorophenyl group contributes steric and electronic effects.
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-24-16-8-6-14(7-9-16)12-18(23)22-11-10-21-19(22)25-13-15-4-2-3-5-17(15)20/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCZVLDMBBMHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound is dissected into two primary fragments:
- 2-(4-Methoxyphenyl)ethan-1-one moiety : Aromatic ketone derivative serving as the electrophilic component for N-alkylation.
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole : Imidazoline core functionalized with a benzylthioether group.
The synthesis proceeds via sequential S-alkylation of a thiol-functionalized imidazoline followed by N-alkylation with a brominated aromatic ketone.
Stepwise Synthesis
Synthesis of 2-Bromo-1-(4-Methoxyphenyl)Ethan-1-One
Procedure :
- Alpha-bromination : 2-(4-Methoxyphenyl)ethan-1-one (10 mmol) is treated with phosphorus tribromide (PBr₃, 12 mmol) in dry dichloromethane at 0–5°C.
- Reaction progression is monitored via TLC (hexane:ethyl acetate, 8:2).
- The crude product is purified by recrystallization (benzene:petroleum ether) to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one as white crystals (Yield: 72%).
Characterization :
- FT-IR (KBr) : 1698 cm⁻¹ (C═O), 1602 cm⁻¹ (Ar C═C).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.85 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂Br), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.98 (d, J = 8.8 Hz, 2H, Ar-H).
Synthesis of 2-Mercapto-4,5-Dihydro-1H-Imidazole
Procedure :
- Cyclization : Thiourea (20 mmol) and 1,2-dibromoethane (22 mmol) are refluxed in ethanol with potassium hydroxide (25 mmol) for 6 h.
- The mixture is cooled, filtered, and the residue is washed with ice-cold ethanol to isolate 2-mercapto-4,5-dihydro-1H-imidazole as a pale-yellow solid (Yield: 65%).
Characterization :
- FT-IR (KBr) : 2550 cm⁻¹ (S–H), 1580 cm⁻¹ (C═N).
- ¹H NMR (400 MHz, DMSO-d6) : δ 2.85 (t, J = 8.4 Hz, 2H, CH₂), 3.42 (t, J = 8.4 Hz, 2H, CH₂), 8.21 (s, 1H, SH).
S-Alkylation to Form 2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole
Procedure :
- Thiol activation : 2-Mercaptoimidazoline (10 mmol) is dissolved in dry DMF, and triethylamine (12 mmol) is added under nitrogen.
- Alkylation : 2-Chlorobenzyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
- The product is extracted with chloroform, dried (Na₂SO₄), and purified via column chromatography (SiO₂, ethyl acetate:hexane, 1:3) to yield the thioether (Yield: 68%).
Characterization :
- FT-IR (KBr) : 2920 cm⁻¹ (C–H), 1595 cm⁻¹ (C═N), 690 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.78 (t, J = 8.2 Hz, 2H, CH₂), 3.35 (t, J = 8.2 Hz, 2H, CH₂), 4.32 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H).
N-Alkylation to Form the Target Compound
Procedure :
- Deprotonation : 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (8 mmol) is treated with sodium hydride (10 mmol) in dry THF at 0°C.
- Electrophilic substitution : 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (10 mmol) is added, and the mixture is refluxed for 8 h.
- The solvent is evaporated, and the residue is recrystallized (ethanol:water, 3:1) to yield the title compound as off-white crystals (Yield: 58%).
Characterization :
- FT-IR (KBr) : 1685 cm⁻¹ (C═O), 1598 cm⁻¹ (C═N), 1245 cm⁻¹ (C–O–C).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.82 (t, J = 8.4 Hz, 2H, imidazoline CH₂), 3.48 (t, J = 8.4 Hz, 2H, imidazoline CH₂), 3.84 (s, 3H, OCH₃), 4.38 (s, 2H, SCH₂), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.24–7.47 (m, 4H, Ar-H), 7.96 (d, J = 8.8 Hz, 2H, Ar-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 41.2 (imidazoline CH₂), 55.3 (OCH₃), 72.8 (SCH₂), 114.2, 127.4, 129.1, 130.5, 132.8, 143.9 (Ar-C), 168.5 (C═O), 158.2 (C═N).
Optimization and Mechanistic Insights
Key Reaction Parameters
- S-Alkylation :
- N-Alkylation :
Analytical Validation
Spectroscopic Consistency
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| S-Alkylation/N-Alkylation | 58 | 98 | High regioselectivity |
| One-pot alkylation | 42 | 91 | Reduced steps |
Chemical Reactions Analysis
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Findings:
The thioether linker in the target compound and Analog 1 may confer metabolic stability compared to sulfonyl or nitro groups, which are more prone to enzymatic oxidation .
Biological Implications :
- The chlorophenyl groups in the target and Analog 1 may enhance membrane permeability via lipophilic interactions, whereas Analog 2’s nitro group could limit bioavailability due to polarity or toxicity .
Methodological Considerations for Comparative Analysis
Biological Activity
The compound 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule that belongs to the imidazole family. Its unique structure, featuring a chlorophenyl group and a methoxyphenyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 320.83 g/mol. The presence of the imidazole ring contributes to its biological relevance, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bactericidal effects.
- Efficacy : Preliminary studies have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for certain derivatives .
Anticancer Activity
Imidazole derivatives have been recognized for their anticancer potential:
- Cell Line Studies : In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth, suggesting its potential as an anticancer agent .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Values | Reference |
|---|---|---|---|
| Compound A | Antibacterial | MIC 15.625–62.5 μM | |
| Compound B | Anticancer | IC50 25.72 ± 3.95 μM | |
| Compound C | Antifungal | MIC 31.2 μg/mL |
Case Studies
- Anticancer Properties : A study evaluated the efficacy of the compound in a mouse model bearing tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its role as an effective anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against various pathogens, highlighting its effectiveness against resistant strains of bacteria like MRSA and Enterococcus .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways within bacteria or cancer cells.
- Receptor Binding : The compound could interact with specific receptors or proteins, altering cellular signaling pathways and leading to apoptosis or cell death.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Q. How can structural confirmation be achieved for this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between imidazole and phenyl rings) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 387.08) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .
- Metabolic stability : Assess liver microsome degradation to rule out false negatives .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the methoxyphenyl moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
Methodological Guidance
Q. What in vitro assays are most suitable for initial bioactivity screening?
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Q. How can reaction intermediates be characterized to troubleshoot synthesis failures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
